molecular formula C16H26ClNO3 B4404182 [2-[2-(2-Piperidin-1-ylethoxy)ethoxy]phenyl]methanol;hydrochloride

[2-[2-(2-Piperidin-1-ylethoxy)ethoxy]phenyl]methanol;hydrochloride

Cat. No.: B4404182
M. Wt: 315.83 g/mol
InChI Key: IGZZFGIBNTUHKK-UHFFFAOYSA-N
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Description

[2-[2-(2-Piperidin-1-ylethoxy)ethoxy]phenyl]methanol;hydrochloride: is a chemical compound that belongs to the class of organic compounds known as phenylmethanols. This compound is characterized by the presence of a phenyl group attached to a methanol moiety, which is further substituted with a piperidine ring through an ethoxy linkage. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [2-[2-(2-Piperidin-1-ylethoxy)ethoxy]phenyl]methanol;hydrochloride typically involves a multi-step process:

    Formation of the Intermediate: The initial step involves the reaction of 2-(2-(2-hydroxyethoxy)ethoxy)benzaldehyde with piperidine in the presence of a suitable catalyst to form the intermediate compound.

    Reduction: The intermediate is then subjected to reduction using a reducing agent such as sodium borohydride to yield [2-[2-(2-Piperidin-1-ylethoxy)ethoxy]phenyl]methanol.

    Salt Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance the efficiency and yield of the synthesis. The use of automated systems ensures precise control over reaction conditions, such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [2-[2-(2-Piperidin-1-ylethoxy)ethoxy]phenyl]methanol can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form various alcohol derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the piperidine ring can be replaced with other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted phenylmethanol derivatives.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Employed in the study of reaction mechanisms and kinetics.

Biology:

  • Investigated for its potential as a ligand in receptor binding studies.
  • Used in the development of biochemical assays.

Medicine:

  • Explored for its potential therapeutic properties, including its use as an intermediate in the synthesis of pharmaceutical compounds.

Industry:

  • Utilized in the production of specialty chemicals and materials.
  • Applied in the formulation of various chemical products.

Mechanism of Action

The mechanism of action of [2-[2-(2-Piperidin-1-ylethoxy)ethoxy]phenyl]methanol;hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 2,3-Dichloroaniline
  • 2,4-Dichloroaniline
  • 2,5-Dichloroaniline
  • 2,6-Dichloroaniline
  • 3,4-Dichloroaniline
  • 3,5-Dichloroaniline

Comparison: Compared to these dichloroaniline derivatives, [2-[2-(2-Piperidin-1-ylethoxy)ethoxy]phenyl]methanol;hydrochloride exhibits unique properties due to the presence of the piperidine ring and the ethoxy linkages

Properties

IUPAC Name

[2-[2-(2-piperidin-1-ylethoxy)ethoxy]phenyl]methanol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO3.ClH/c18-14-15-6-2-3-7-16(15)20-13-12-19-11-10-17-8-4-1-5-9-17;/h2-3,6-7,18H,1,4-5,8-14H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGZZFGIBNTUHKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCOCCOC2=CC=CC=C2CO.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.83 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[2-[2-(2-Piperidin-1-ylethoxy)ethoxy]phenyl]methanol;hydrochloride
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[2-[2-(2-Piperidin-1-ylethoxy)ethoxy]phenyl]methanol;hydrochloride
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[2-[2-(2-Piperidin-1-ylethoxy)ethoxy]phenyl]methanol;hydrochloride
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[2-[2-(2-Piperidin-1-ylethoxy)ethoxy]phenyl]methanol;hydrochloride

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